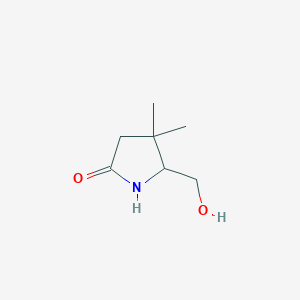

5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with a hydroxymethyl group at position 5 and two methyl groups at position 3. This structural framework confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced stability from the dimethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one typically involves the reaction of 4,4-dimethylpyrrolidin-2-one with formaldehyde under basic conditions. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through a series of steps involving nucleophilic addition and subsequent dehydration.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal oxides or zeolites can be used to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a hydroxylamine derivative.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Hydroxylamine derivatives.

Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrrolidinone ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural and functional differences between 5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one and its analogs:

Biological Activity

5-(Hydroxymethyl)-4,4-dimethylpyrrolidin-2-one (HDMP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with hydroxymethyl and dimethyl substituents. Its molecular formula is C7H13NO2, and it has been noted for its unique reactivity due to the presence of the hydroxymethyl group, which can participate in hydrogen bonding interactions with various biological targets.

The biological activity of HDMP is primarily attributed to its interaction with specific enzymes and receptors. The hydroxymethyl group enhances its ability to form hydrogen bonds, potentially inhibiting enzyme activity and affecting various biochemical pathways. This mechanism makes HDMP a valuable compound for studying enzyme mechanisms and developing therapeutic agents.

Anticancer Activity

Research has shown that derivatives of pyrrolidinones, including HDMP, exhibit promising anticancer properties. A study focused on 5-oxopyrrolidine derivatives indicated that certain structural modifications significantly enhanced their anticancer activity against A549 lung adenocarcinoma cells. The following table summarizes the anticancer activity of various derivatives:

| Compound | Structure Modification | A549 Cell Viability (%) | Cytotoxicity on HSAEC1-KT Cells (%) |

|---|---|---|---|

| 1 | None | 78-86 | Not tested |

| 6 | 4-Chlorophenyl | 64 | Increased cytotoxicity |

| 8 | 4-Dimethylaminophenyl | Significant reduction | Not specified |

| 20 | Bis hydrazone | Highest activity | Low cytotoxicity |

These findings suggest that specific modifications can enhance the anticancer efficacy while minimizing toxicity to non-cancerous cells .

Antimicrobial Activity

HDMP and its derivatives have also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The following table outlines the antimicrobial activity against selected pathogens:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 21 | Staphylococcus aureus (MRSA) | Noted for selectivity against resistant strains |

| 22 | Klebsiella pneumoniae | Effective against carbapenem-resistant strains |

These results highlight the potential of HDMP as a scaffold for developing new antimicrobial agents targeting resistant bacteria .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a controlled study, various HDMP derivatives were tested against A549 cells using an MTT assay. Compounds were administered at a concentration of 100 µM for 24 hours. The results indicated that compounds with specific structural features exhibited enhanced cytotoxic effects compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of HDMP derivatives against clinically relevant pathogens. The study utilized standard broth microdilution methods to determine MIC values, revealing that certain modifications significantly improved activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-(hydroxymethyl)-4,4-dimethylpyrrolidin-2-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis of pyrrolidinone derivatives often involves cyclization reactions or functional group transformations. For example, cyclization of hydroxy-pyrrolidinone precursors under basic or acidic conditions is a common strategy . Key parameters for optimization include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction efficiency.

- Temperature control : Reactions typically proceed at 60–100°C to balance yield and side-product formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Example Protocol :

Start with 4,4-dimethylpyrrolidin-2-one.

Introduce hydroxymethyl groups via nucleophilic substitution or hydroxylation.

Purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Table 1 : Representative Yields in Pyrrolidinone Synthesis

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Hydroxy derivative | K₂CO₃ | DMF | 46–63 | |

| 4-Acetyl derivative | H₂SO₄ | EtOH | 58 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- FTIR : Detect C=O stretch (1650–1750 cm⁻¹) and O–H stretch (3200–3600 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement (e.g., monoclinic C2/c space group for related structures) .

Critical Note : For ambiguous signals, use 2D NMR (COSY, HSQC) to assign overlapping peaks .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electron density distribution.

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites susceptible to nucleophilic attack (e.g., carbonyl carbon) .

- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate reaction environments (e.g., water vs. DMSO) .

Validation : Compare computational results with experimental kinetics data (e.g., rate constants for hydrolysis) .

Q. How should researchers address contradictions in reported toxicity data for pyrrolidinone derivatives?

Methodological Answer:

- Data Discrepancy Sources :

- Variability in purity (e.g., 98% vs. 99% purity impacts biological assays) .

- Species-specific responses (e.g., rodent vs. human cell lines).

- Resolution Strategies :

- Reproduce assays under standardized conditions (e.g., ISO 10993-5 for cytotoxicity).

- Characterize impurities via HPLC-MS to rule out confounding factors .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) .

Table 2 : Toxicity Data Gaps for Pyrrolidinones

| Endpoint | Available Data | Knowledge Gap |

|---|---|---|

| Acute toxicity | Limited (LD₅₀ unknown) | Requires OECD 423 testing |

| Ecotoxicity | No biodegradation data | Perform OECD 301B assays |

Q. What strategies are recommended for resolving stereochemical ambiguities in pyrrolidinone derivatives?

Methodological Answer:

- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB) .

- Vibrational Circular Dichroism (VCD) : Differentiate enantiomers via IR-based spectral signatures .

- Single-Crystal X-ray Diffraction : Assign absolute configuration (e.g., Flack parameter < 0.1 for reliability) .

Case Study : For (S)-5-(trityloxymethyl)-2-pyrrolidinone, X-ray data confirmed the S-configuration (R factor = 0.039) .

Q. How can researchers design experiments to study the ecological impact of this compound?

Methodological Answer:

- Tiered Testing Framework :

- Screening : Use quantitative structure-activity relationship (QSAR) models to predict biodegradability (e.g., EPI Suite™).

- Lab-Scale Assays :

- Persistence : OECD 301B (Ready Biodegradability).

- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) .

3. Mesocosm Studies : Simulate environmental fate in soil/water systems .

Note : Existing data gaps (e.g., no bioaccumulation potential reported) necessitate baseline ecotoxicity profiling .

Properties

CAS No. |

194421-58-4 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

5-(hydroxymethyl)-4,4-dimethylpyrrolidin-2-one |

InChI |

InChI=1S/C7H13NO2/c1-7(2)3-6(10)8-5(7)4-9/h5,9H,3-4H2,1-2H3,(H,8,10) |

InChI Key |

LDGQOXDKXIZTGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)NC1CO)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.